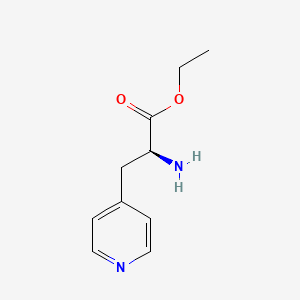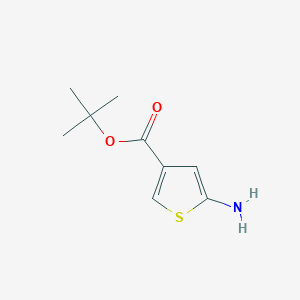![molecular formula C18H18F3N3OS B2925823 2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 2093705-20-3](/img/structure/B2925823.png)
2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol” has a CAS Number of 2093705-20-3 and a molecular weight of 381.42 . The IUPAC name for this compound is 2-(((6-cyclopropylimidazo[2,1-b]thiazol-5-yl)methyl)amino)-1-(3-(trifluoromethyl)phenyl)ethan-1-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18F3N3OS/c19-18(20,21)13-3-1-2-12(8-13)15(25)10-22-9-14-16(11-4-5-11)23-17-24(14)6-7-26-17/h1-3,6-8,11,15,22,25H,4-5,9-10H2 . This code can be used to generate the molecular structure of the compound.Scientific Research Applications
Synthesis and Chemical Properties
- A study described the synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which are closely related to the compound . These compounds were synthesized using microwave heating and involved the reaction of 6-phenylimidazo[2,1-b]thiazoles with chloroacetylchloride in refluxing 1,4-dioxane (Kamila, Mendoza, & Biehl, 2012).
- Another relevant study focused on the synthesis of benzimidazole derivatives and their effects on lipid peroxidation in rat liver, which provides insights into the biochemical interactions and potential applications of similar compounds (Kuş, Ayhan-Kilcigil, Eke, & Iscan, 2004).
Potential Anticancer Properties
- Research on the synthesis of imidazo[2,1-b][1,3]thiazoles, which are structurally similar to the compound , showed that these compounds have potential as anticancer agents. Specifically, they exhibited moderate ability to suppress the growth of kidney cancer cells (Potikha & Brovarets, 2020).
Antibacterial and Antiviral Properties
- A study on the synthesis of novel thieno[2, 3-d] pyrimidines revealed antibacterial properties when tested against both Gram-positive and Gram-negative bacteria (Salahuddin, Kakad, & Shantakumar, 2009).
- Another research effort synthesized benzimidazole derivatives and evaluated their antiviral activity, particularly against HSV1 and HAV-MBB, providing insight into the potential antiviral applications of similar compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Corrosion Inhibition
- A study conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives to predict their corrosion inhibition performances on iron metal. This suggests potential applications in materials science and industrial processes (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-[(6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl)methylamino]-1-[3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3OS/c19-18(20,21)13-3-1-2-12(8-13)15(25)10-22-9-14-16(11-4-5-11)23-17-24(14)6-7-26-17/h1-3,6-8,11,15,22,25H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUWCUUYGCOPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N3C=CSC3=N2)CNCC(C4=CC(=CC=C4)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one](/img/structure/B2925742.png)
![9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2925745.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2925746.png)


![N-ethyl-N-[2-(methylamino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2925751.png)
![7,8-Dibromo-2-chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B2925752.png)
![ethyl 4-((3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)amino)-4-oxobutanoate](/img/structure/B2925755.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-phenethylacetamide](/img/structure/B2925760.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2925763.png)